DNP-PEG4-t-butyl ester
Overview
Description
DNP-PEG4-t-butyl ester is a compound that features a polyethylene glycol (PEG) linker with dinitrophenyl (DNP) and t-butyl ester moieties. The DNP group is involved in biological pathways and participates in ion transport across membranes, while the t-butyl ester can be deprotected under acidic conditions. The hydrophilic PEG linker increases the water solubility of the compound in aqueous media .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DNP-PEG4-t-butyl ester typically involves the conjugation of DNP with a PEG linker that has a t-butyl ester group. The t-butyl ester serves as a protecting group that can be removed under acidic conditions to yield the free acid, which can then be used for further conjugation with amine-bearing molecules .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using high-purity reagents and controlled reaction conditions to ensure the desired product’s purity and yield. The process includes the use of specialized equipment for the conjugation and purification steps, followed by rigorous quality control measures to confirm the compound’s specifications .
Chemical Reactions Analysis
Types of Reactions
DNP-PEG4-t-butyl ester undergoes several types of chemical reactions, including:
Deprotection: The t-butyl ester group can be removed under acidic conditions to form the free acid.
Conjugation: The free acid can react with amine-bearing molecules to form amide bonds.
Common Reagents and Conditions
Acidic Conditions: Used for the deprotection of the t-butyl ester group.
Amine-Bearing Molecules: Used for conjugation reactions to form amide bonds.
Major Products Formed
Scientific Research Applications
DNP-PEG4-t-butyl ester has a wide range of applications in scientific research, including:
Chemistry: Used as a PEG linker in various chemical reactions to increase the water solubility of compounds.
Biology: Participates in biological pathways and ion transport across membranes.
Medicine: Used in drug delivery systems to enhance the solubility and stability of therapeutic agents.
Industry: Employed in the development of advanced materials and bioconjugation techniques.
Mechanism of Action
The mechanism of action of DNP-PEG4-t-butyl ester involves its participation in biological pathways and ion transport across membranes. The DNP group interacts with specific molecular targets, facilitating the transport of ions. The PEG linker enhances the compound’s solubility, allowing it to function effectively in aqueous environments .
Comparison with Similar Compounds
Similar Compounds
DNP-PEG4-acid: Similar to DNP-PEG4-t-butyl ester but lacks the t-butyl ester protecting group.
DNP-PEG4-NHS ester: Contains an N-hydroxysuccinimide (NHS) ester group instead of the t-butyl ester.
Uniqueness
This compound is unique due to its combination of DNP and t-butyl ester moieties, which provide specific functionalities such as deprotection under acidic conditions and enhanced solubility through the PEG linker .
Properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-(2,4-dinitroanilino)ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N3O10/c1-21(2,3)34-20(25)6-8-30-10-12-32-14-15-33-13-11-31-9-7-22-18-5-4-17(23(26)27)16-19(18)24(28)29/h4-5,16,22H,6-15H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGSWKQPPFCMJEK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N3O10 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101119326 | |
Record name | 4,7,10,13-Tetraoxapentadecanoic acid, 15-[(2,4-dinitrophenyl)amino]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101119326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
487.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1817735-31-1 | |
Record name | 4,7,10,13-Tetraoxapentadecanoic acid, 15-[(2,4-dinitrophenyl)amino]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1817735-31-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,7,10,13-Tetraoxapentadecanoic acid, 15-[(2,4-dinitrophenyl)amino]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101119326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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